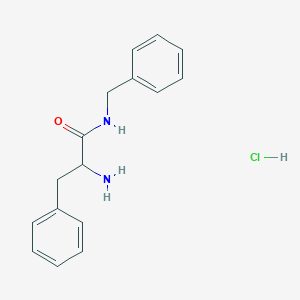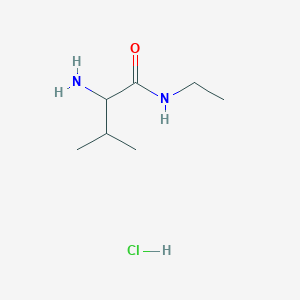
6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester
Overview
Description
“6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester” is a chemical compound with the molecular formula C7H3BrClNS . It is a solid substance that appears as a white to orange to green powder or crystal . It is used as a starting material in the synthesis of benzothiazole dimers with high binding affinity to β-amyloid fibrils .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester” is represented by the formula C7H3BrClNS . The molecular weight of the compound is 248.53 .Physical And Chemical Properties Analysis
“6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester” is a solid substance that appears as a white to orange to green powder or crystal . It has a melting point of 98.0 to 102.0 °C and a boiling point of 157 °C/18 mmHg . The compound is soluble in toluene .Scientific Research Applications
Synthesis of Broad Spectrum β-Lactamase Inhibitors
One application involves the synthesis of potent broad spectrum β-lactamase inhibitors, such as (5R)-(Z)-6-(1-methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid, derived from 6-aminopenicillanic acid. This process demonstrates the compound's utility in creating inhibitors that show synergistic activity against β-lactamase-producing bacteria when combined with penicillins or cephalosporins, offering a pathway to enhance antibiotic efficacy (Osborne et al., 1994).
Development of Antitumor Agents
Another study focused on the electrophilic substitution of dimethyl 1-methylcarbazole-2,3-dicarboxylate to produce 6-bromo and 6-nitro derivatives, which were then used as building blocks for the preparation of new pyridazine- or pyrrole-fused carbazoles. These compounds, featuring the core structure of previously developed antitumor compounds, showcase the potential of utilizing such derivatives in the synthesis of novel antitumor agents (Haider et al., 2014).
Anti-Inflammatory and Cytotoxic Agents
Furthermore, research into 2-halogenatedphenyl benzoxazole-5-carboxylic acids, which include derivatives of the chemical , revealed significant anti-inflammatory and cytotoxic activities. Specifically, certain derivatives exhibited promising activity against human prostate carcinoma epithelial cell lines, underscoring the importance of halogenated compounds in the development of new therapeutic agents with potential anti-inflammatory and anticancer applications (Thakral et al., 2022).
Synthesis of Benzothiazole and Thiophene Derivatives
Additionally, a method for the solid-phase synthesis of benzothiazoles and 2-arylamino-3-carboxyl-4-hydroxy-5-arylthiophenes, starting from resin-bound cyclic malonic acid ester, has been reported. This technique highlights the compound's role in facilitating the synthesis of heterocyclic compounds, which are of significant interest due to their wide range of biological activities (Huang & Tang, 2003).
Safety And Hazards
properties
IUPAC Name |
methyl 6-bromo-2-chloro-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKUPPASJEAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229149 | |
| Record name | Methyl 6-bromo-2-chloro-4-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester | |
CAS RN |
1190320-78-5 | |
| Record name | Methyl 6-bromo-2-chloro-4-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-2-chloro-4-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525219.png)






![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)
![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)


